molecular formula C11H11NO2 B180386 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one CAS No. 114561-15-8

3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

Cat. No.: B180386
CAS No.: 114561-15-8
M. Wt: 189.21 g/mol
InChI Key: RZVICXIGFUNOSW-UHFFFAOYSA-N
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Description

3-(hydroxymethyl)-1-methylquinolin-2(1H)-one is a quinoline derivative with a hydroxymethyl group at the third position and a methyl group at the first position. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-aminobenzyl alcohol and methyl acetoacetate, the compound can be synthesized through a series of steps including condensation, cyclization, and oxidation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(hydroxymethyl)-1-methylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a dihydroquinoline derivative.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(carboxymethyl)-1-methylquinolin-2(1H)-one.

    Reduction: Formation of 3-(hydroxymethyl)-1-methyl-1,2-dihydroquinolin-2(1H)-one.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(hydroxymethyl)-1-methylquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its pharmacological properties.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(hydroxymethyl)quinolin-2(1H)-one
  • 1-methylquinolin-2(1H)-one
  • 3-(hydroxymethyl)-1-phenylquinolin-2(1H)-one

Uniqueness

3-(hydroxymethyl)-1-methylquinolin-2(1H)-one is unique due to the presence of both a hydroxymethyl group and a methyl group, which may confer distinct chemical and biological properties compared to other quinoline derivatives. This structural uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(hydroxymethyl)-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-12-10-5-3-2-4-8(10)6-9(7-13)11(12)14/h2-6,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVICXIGFUNOSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C(C1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406784
Record name 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114561-15-8
Record name 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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